molecular formula C21H17FN2O3S B3495658 3-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-N~1~-(4-FLUOROPHENYL)BENZAMIDE

3-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-N~1~-(4-FLUOROPHENYL)BENZAMIDE

Cat. No.: B3495658
M. Wt: 396.4 g/mol
InChI Key: USXDYLYRXHNZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N~1~-(4-fluorophenyl)benzamide is a complex organic compound that features an indole nucleus, a sulfonyl group, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N~1~-(4-fluorophenyl)benzamide typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonyl group is then introduced through sulfonation reactions, often using reagents like sulfonyl chlorides. The final step involves the coupling of the sulfonyl-indole intermediate with 4-fluorophenylbenzamide under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N~1~-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are common.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N~1~-(4-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N~1~-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability, while the fluorophenyl group can increase its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-(4-methylphenyl)benzamide
  • 3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-(4-chlorophenyl)benzamide
  • 3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-(4-bromophenyl)benzamide

Uniqueness

3-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N~1~-(4-fluorophenyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly enhance its biological activity and specificity compared to other similar compounds. The fluorine atom can form strong interactions with biological targets, leading to improved efficacy and potency.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S/c22-17-8-10-18(11-9-17)23-21(25)16-5-3-6-19(14-16)28(26,27)24-13-12-15-4-1-2-7-20(15)24/h1-11,14H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXDYLYRXHNZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-N~1~-(4-FLUOROPHENYL)BENZAMIDE
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3-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-N~1~-(4-FLUOROPHENYL)BENZAMIDE
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3-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-N~1~-(4-FLUOROPHENYL)BENZAMIDE
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3-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-N~1~-(4-FLUOROPHENYL)BENZAMIDE
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3-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-N~1~-(4-FLUOROPHENYL)BENZAMIDE
Reactant of Route 6
3-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-N~1~-(4-FLUOROPHENYL)BENZAMIDE

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